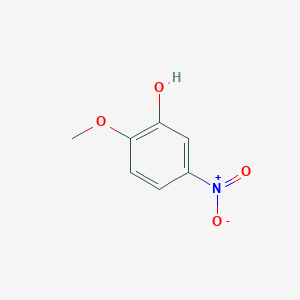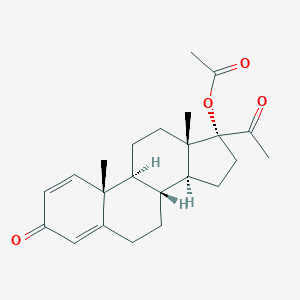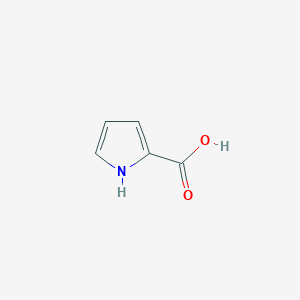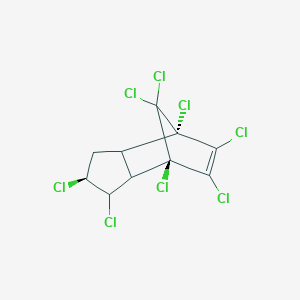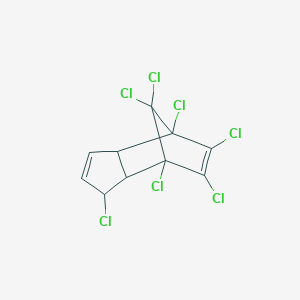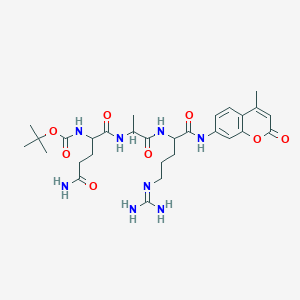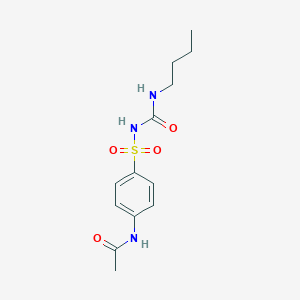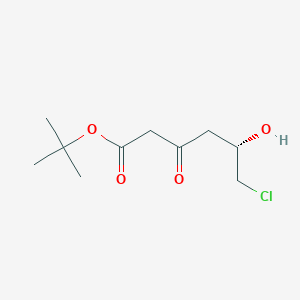
2-Cyclopentylacetaldehyde
Descripción general
Descripción
2-Cyclopentylacetaldehyde is an organic compound with the molecular formula C7H12O. It is a member of the aldehyde family, characterized by the presence of a formyl group attached to a cyclopentane ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .
Aplicaciones Científicas De Investigación
2-Cyclopentylacetaldehyde has several applications in scientific research:
Safety and Hazards
The safety information for 2-Cyclopentylacetaldehyde includes several hazard statements: H226, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Mecanismo De Acción
Target of Action
It’s a compound used for research and development
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
It’s known that the compound is used in the preparation of thiomethanes as nonpeptidic potent hiv-1 protease inhibitors, as well as pyrimidinones as hiv-1 replication inhibitors . This suggests that the compound may have potential applications in the development of antiviral therapies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Cyclopentylacetaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2-cyclopentylethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid . Another method includes the hydroformylation of cyclopentene, followed by hydrogenation to yield the desired aldehyde .
Industrial Production Methods: In industrial settings, this compound is typically produced via the hydroformylation of cyclopentene. This process involves the reaction of cyclopentene with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst to form the aldehyde . The reaction is carried out under high pressure and temperature to achieve optimal yields.
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyclopentylacetaldehyde undergoes various chemical reactions, including:
Condensation: It can participate in aldol condensation reactions with other aldehydes or ketones to form β-hydroxy aldehydes or ketones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), anhydrous conditions.
Condensation: Base catalysts such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products:
Oxidation: 2-Cyclopentylacetic acid.
Reduction: 2-Cyclopentylethanol.
Condensation: β-Hydroxy aldehydes or ketones.
Comparación Con Compuestos Similares
Cyclopentylacetone: Similar structure but with a ketone group instead of an aldehyde.
Cyclopentylmethanol: Similar structure but with a hydroxyl group instead of an aldehyde.
Cyclopentylacetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness: 2-Cyclopentylacetaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its analogs. This reactivity allows it to undergo specific chemical reactions, such as oxidation to form acids or reduction to form alcohols, which are not possible with its ketone or alcohol counterparts .
Propiedades
IUPAC Name |
2-cyclopentylacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-6-5-7-3-1-2-4-7/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUXIAUEIGSQSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00500191 | |
| Record name | Cyclopentylacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5623-81-4 | |
| Record name | Cyclopentylacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyclopentylacetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




